molecular formula C8H17NO B2509911 N,2,2-trimethyltetrahydro-2H-pyran-4-amine CAS No. 90226-98-5

N,2,2-trimethyltetrahydro-2H-pyran-4-amine

Cat. No.: B2509911
CAS No.: 90226-98-5
M. Wt: 143.23
InChI Key: RQZSZVXPVMGSAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2,2-trimethyltetrahydro-2H-pyran-4-amine is a heterocyclic amine compound characterized by a tetrahydropyran ring substituted with a methyl group at the 2-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine typically involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with aqueous methanamine. The resulting Schiff base is then reduced using sodium tetrahydridoborate to yield the desired amine . Another method involves the cyanoethylation of the amine with acrylonitrile, followed by reduction with lithium tetrahydridoaluminate .

Industrial Production Methods: Industrial production of this compound may involve multi-step reactions under controlled conditions. For instance, the reaction of 2,2-dimethyltetrahydropyran with methylamine under hydrogenation conditions using Raney nickel as a catalyst at elevated pressures and temperatures .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,2,2-trimethyltetrahydro-2H-pyran-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,2,2-trimethyltetrahydro-2H-pyran-4-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic substitution reactions, influencing biochemical pathways and enzyme activities . The tetrahydropyran ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the tetrahydropyran ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N,2,2-trimethyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2)6-7(9-3)4-5-10-8/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZSZVXPVMGSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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